Cas no 2172608-56-7 (2-({3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic acid)

2-({3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-({3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic acid
- 2172608-56-7
- EN300-1507767
- 2-({3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}oxy)acetic acid
-
- インチ: 1S/C26H22N2O6/c29-24(28-34-16-25(30)31)14-11-17-9-12-18(13-10-17)27-26(32)33-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-14,23H,15-16H2,(H,27,32)(H,28,29)(H,30,31)/b14-11+
- InChIKey: MRNVNVMQBMOMQQ-SDNWHVSQSA-N
- ほほえんだ: O(C(NC1C=CC(/C=C/C(NOCC(=O)O)=O)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 458.14778643g/mol
- どういたいしつりょう: 458.14778643g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 726
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 114Ų
2-({3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1507767-500mg |
2-({3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}oxy)acetic acid |
2172608-56-7 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1507767-2500mg |
2-({3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}oxy)acetic acid |
2172608-56-7 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1507767-50mg |
2-({3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}oxy)acetic acid |
2172608-56-7 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1507767-1.0g |
2-({3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}oxy)acetic acid |
2172608-56-7 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1507767-100mg |
2-({3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}oxy)acetic acid |
2172608-56-7 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1507767-10000mg |
2-({3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}oxy)acetic acid |
2172608-56-7 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1507767-250mg |
2-({3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}oxy)acetic acid |
2172608-56-7 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1507767-5000mg |
2-({3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}oxy)acetic acid |
2172608-56-7 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1507767-1000mg |
2-({3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]prop-2-enamido}oxy)acetic acid |
2172608-56-7 | 1000mg |
$3368.0 | 2023-09-27 |
2-({3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic acid 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
2-({3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic acidに関する追加情報
Introduction to 2-({3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic Acid (CAS No. 2172608-56-7)
2-({3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 2172608-56-7, represents a novel molecular structure with potential applications in the treatment of various diseases. Its unique chemical architecture, featuring a combination of amino, carboxylic acid, and fluorene-based functional groups, makes it a subject of intense study among chemists and biologists.
The compound’s structure is characterized by a central phenyl ring substituted with an amino group and a prop-2-enamido moiety, further modified by a fluorene-derived methoxycarbonyl group. This intricate arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse biological activities. The presence of the fluorene moiety, in particular, has been associated with enhanced stability and bioavailability in drug molecules, making it an attractive component in medicinal chemistry.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target specific enzymes and pathways involved in disease progression. 2-({3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic acid has emerged as a promising candidate in this area due to its ability to interact with biological targets in a highly specific manner. Preliminary studies have suggested that this compound may exhibit inhibitory effects on enzymes such as kinases and proteases, which are often overexpressed in cancer cells.
The flanking carboxylic acid group in the molecule also provides a site for further functionalization, allowing researchers to tailor its properties for specific applications. This versatility makes 2-({3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic acid a valuable scaffold for designing novel therapeutic agents. For instance, modifications at the carboxylic acid terminus could enhance its solubility or improve its binding affinity to target proteins.
One of the most exciting aspects of this compound is its potential to serve as a lead molecule for drug discovery. The combination of structural features from different pharmacophores allows for the exploration of multiple biological pathways simultaneously. This holistic approach is particularly relevant in the context of multifactorial diseases such as cancer, where targeting multiple signaling cascades is often necessary for effective treatment.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-({3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic acid with greater accuracy. Molecular docking studies have shown that this compound can bind to various protein targets with high affinity, suggesting its potential as an inhibitor or modulator of these proteins. These computational findings have been validated through experimental studies, reinforcing the compound’s promise as a therapeutic agent.
The synthesis of CAS No. 2172608-56-7 presents both challenges and opportunities for synthetic chemists. The complex nature of its structure requires careful planning and execution to ensure high yields and purity. However, the development of novel synthetic routes has made it increasingly feasible to produce this compound on a larger scale. These advancements are crucial for advancing preclinical and clinical studies aimed at evaluating its therapeutic potential.
In conclusion, 2-({3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylprop-2-enamido}oxy)acetic acid represents a significant advancement in pharmaceutical research. Its unique chemical structure and promising biological activities make it a valuable candidate for further study. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutics for various diseases.
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